7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium
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Overview
Description
7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with dimethylamino and nitro groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted phenothiazine derivatives, which can exhibit different pharmacological and chemical properties .
Scientific Research Applications
7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders and as antipsychotic agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium involves its interaction with various molecular targets. The compound can intercalate into DNA, affecting transcription and replication processes. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby altering their activity. The pathways involved include oxidative stress response and signal transduction pathways .
Comparison with Similar Compounds
Methylene Blue: A phenothiazine derivative used as a dye and medication.
Chlorpromazine: An antipsychotic drug with a similar phenothiazine core.
Promethazine: An antihistamine with sedative properties
Uniqueness: 7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specialized applications where other phenothiazine derivatives may not be as effective .
Properties
CAS No. |
112129-15-4 |
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Molecular Formula |
C16H17N4O2S+ |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[7-(dimethylamino)-9-nitrophenothiazin-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C16H17N4O2S/c1-18(2)10-5-6-12-14(8-10)23-15-9-11(19(3)4)7-13(20(21)22)16(15)17-12/h5-9H,1-4H3/q+1 |
InChI Key |
FBIKOJMFMCRHMC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C2C(=C1)SC3=CC(=[N+](C)C)C=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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